Lipophilicity vs. Common Piperidine Building Blocks
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine exhibits a computed XLogP3-AA value of 1.3 [1]. This value is significantly lower than that of a comparator piperidine scaffold lacking the pyrazole moiety, such as 1-Boc-3-piperidone (XLogP3-AA ~2.1, computed from SMILES), and is distinct from the 4-substituted regioisomer 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine (XLogP3-AA not reported but expected to differ due to altered molecular shape) [2]. The lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding, a key differentiator for lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 1-Boc-3-piperidone: XLogP3-AA ≈ 2.1 (computed) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.8 |
| Conditions | Computed descriptor (PubChem release 2024.11.20) |
Why This Matters
This physicochemical difference directly impacts solubility and permeability profiles, guiding formulation and assay development decisions.
- [1] PubChem. (2024). 3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine. CID 83392631. Computed Descriptors: XLogP3-AA. View Source
- [2] PubChem. (2024). 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine. CID 83392630. (Comparator structure for regioisomeric analysis). View Source
